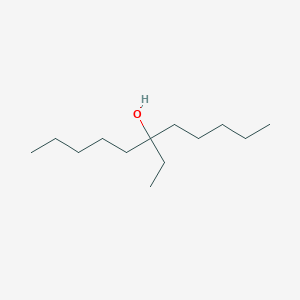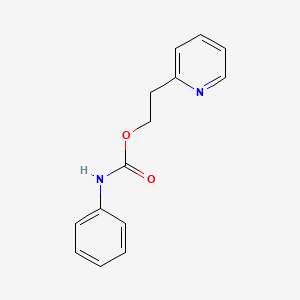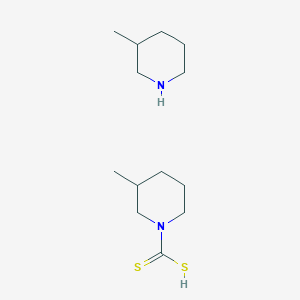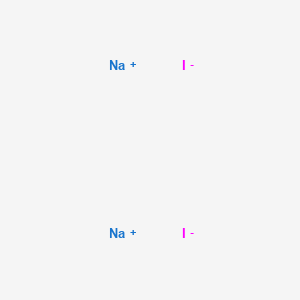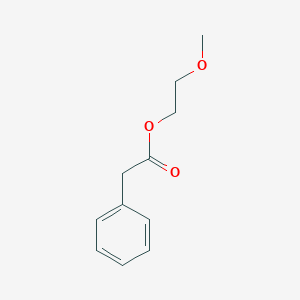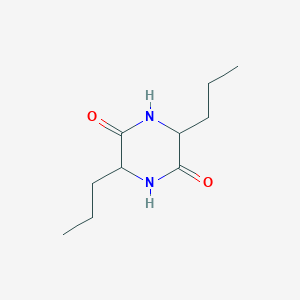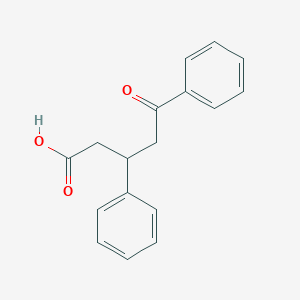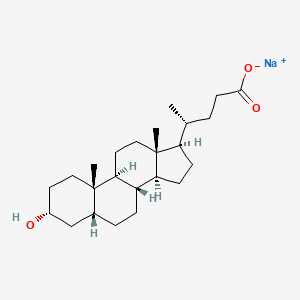
Sodium lithocholate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium lithocholate is a bile salt derived from lithocholic acid, a secondary bile acid produced in the liver It is known for its amphiphilic properties, which allow it to act as a surfactant This compound plays a significant role in the digestion and absorption of fats in the human body
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium lithocholate can be synthesized through the neutralization of lithocholic acid with sodium hydroxide. The reaction typically involves dissolving lithocholic acid in an appropriate solvent, such as ethanol, and then adding a stoichiometric amount of sodium hydroxide. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced by extracting lithocholic acid from bile, followed by its neutralization with sodium hydroxide. The process involves several purification steps to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions: Sodium lithocholate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce alkylated or acylated products.
Aplicaciones Científicas De Investigación
Sodium lithocholate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: this compound is studied for its role in cellular processes and its effects on cell membranes.
Medicine: Research has explored its potential in drug delivery systems due to its ability to form micelles and enhance the solubility of hydrophobic drugs.
Industry: It is used in the formulation of certain pharmaceuticals and as an additive in some industrial processes.
Mecanismo De Acción
Sodium lithocholate exerts its effects primarily through its interaction with cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and nutrient absorption. This compound also interacts with specific molecular targets, such as nuclear receptors and enzymes, influencing metabolic pathways and gene expression.
Comparación Con Compuestos Similares
Sodium deoxycholate: Another bile salt with similar surfactant properties.
Sodium taurocholate: Known for its role in fat digestion and absorption.
Sodium glycocholate: Used in various pharmaceutical formulations.
Propiedades
Número CAS |
13284-86-1 |
|---|---|
Fórmula molecular |
C24H39NaO3 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
sodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O3.Na/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3;/h15-21,25H,4-14H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16-,17-,18+,19-,20+,21+,23+,24-;/m1./s1 |
Clave InChI |
AECTYFQKWPXOSR-DGMAEHPPSA-M |
SMILES isomérico |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |
SMILES canónico |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


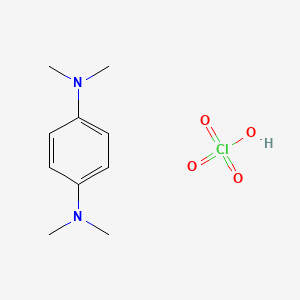
![N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide](/img/structure/B14725784.png)
![2-[5-(2-Hydroxyethylamino)-2,4-dinitroanilino]ethanol](/img/structure/B14725793.png)
